molecular formula C16H15NO B13954845 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine CAS No. 851854-41-6

2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine

Cat. No.: B13954845
CAS No.: 851854-41-6
M. Wt: 237.30 g/mol
InChI Key: GMIZGDGVYPBQCS-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is an organic compound with the molecular formula C16H15NO It is a derivative of pyridine, featuring a methyl group at the second position and a 3-p-tolyloxy-prop-1-ynyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methylpyridine and 3-p-tolyloxy-prop-1-yne.

    Reaction Conditions: The key reaction involves the coupling of 2-methylpyridine with 3-p-tolyloxy-prop-1-yne under specific conditions. This is often achieved using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the alkyne group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(3-phenoxy-prop-1-ynyl)pyridine
  • 2-Methyl-6-(3-methoxy-prop-1-ynyl)pyridine
  • 2-Methyl-6-(3-ethoxy-prop-1-ynyl)pyridine

Uniqueness

2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

851854-41-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-methyl-6-[3-(4-methylphenoxy)prop-1-ynyl]pyridine

InChI

InChI=1S/C16H15NO/c1-13-8-10-16(11-9-13)18-12-4-7-15-6-3-5-14(2)17-15/h3,5-6,8-11H,12H2,1-2H3

InChI Key

GMIZGDGVYPBQCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC#CC2=CC=CC(=N2)C

Origin of Product

United States

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